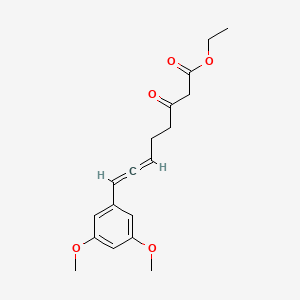
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent, such as (3,5-dimethoxyphenyl)boronic acid, and an appropriate halide precursor under palladium catalysis . The reaction conditions often include the use of a base like cesium carbonate in a solvent mixture of dimethylformamide and ethanol, with microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring with methoxy substituents may interact with enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate: Similar structure but with a saturated octanoate chain.
4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid: A shorter chain analog with similar functional groups.
3,5-Dimethoxybenzoic acid: Lacks the ester and octa-6,7-dienoate chain but shares the phenyl ring with methoxy groups.
Propiedades
Número CAS |
920977-75-9 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
InChI |
InChI=1S/C18H22O5/c1-4-23-18(20)12-15(19)9-7-5-6-8-14-10-16(21-2)13-17(11-14)22-3/h5,8,10-11,13H,4,7,9,12H2,1-3H3 |
Clave InChI |
HTQRXIVRMKSPAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCC=C=CC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
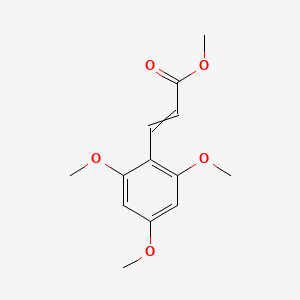
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)

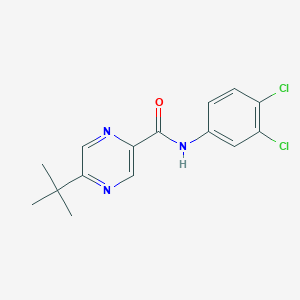
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
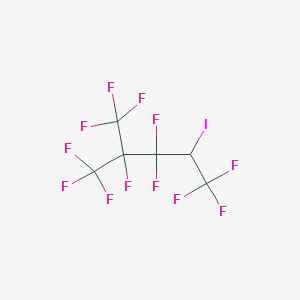
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
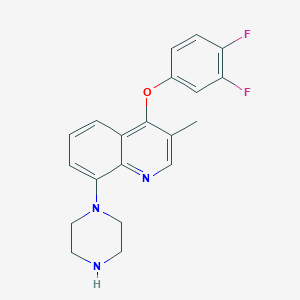
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)

![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

